molecular formula C6H8ClN3O2 B2380164 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride CAS No. 2044713-83-7

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride

Cat. No.: B2380164
CAS No.: 2044713-83-7
M. Wt: 189.6
InChI Key: ZOBMJZVGGADAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H7N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethyl groups under controlled conditions. One common method includes the use of aminomethylation reactions where pyrimidine-5-carboxylic acid is reacted with formaldehyde and ammonium chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale aminomethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)pyridine-5-carboxylic acid hydrochloride
  • 2-(Aminomethyl)thiazole-5-carboxylic acid hydrochloride
  • 2-(Aminomethyl)imidazole-5-carboxylic acid hydrochloride

Uniqueness

2-(Aminomethyl)pyrimidine-5-carboxylic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its pyrimidine ring structure provides distinct electronic properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(aminomethyl)pyrimidine-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.ClH/c7-1-5-8-2-4(3-9-5)6(10)11;/h2-3H,1,7H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBMJZVGGADAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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